2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene
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Overview
Description
2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound features a naphthalene ring substituted with a dodecyloxy group at the second position and a methylsulfanyl group at the first position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the desired substituents.
Thioether Formation: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., methylthiol) reacts with a halogenated naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deoxygenated derivatives
Substitution: Nitro or halogenated naphthalene derivatives
Scientific Research Applications
2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The dodecyloxy and methylsulfanyl groups play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Dodecyloxy)naphthalene: Lacks the methylsulfanyl group, resulting in different chemical properties.
1-(Methylsulfanyl)naphthalene: Lacks the dodecyloxy group, affecting its solubility and reactivity.
2-(Dodecyloxy)-1-(methylsulfanyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene is unique due to the presence of both the dodecyloxy and methylsulfanyl groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
109970-77-6 |
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Molecular Formula |
C23H34OS |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2-dodecoxy-1-methylsulfanylnaphthalene |
InChI |
InChI=1S/C23H34OS/c1-3-4-5-6-7-8-9-10-11-14-19-24-22-18-17-20-15-12-13-16-21(20)23(22)25-2/h12-13,15-18H,3-11,14,19H2,1-2H3 |
InChI Key |
HGOBWYQZODMDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C2=CC=CC=C2C=C1)SC |
Origin of Product |
United States |
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